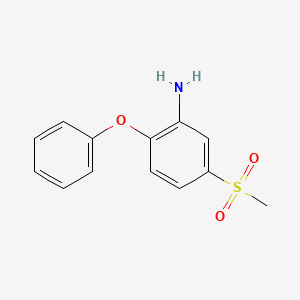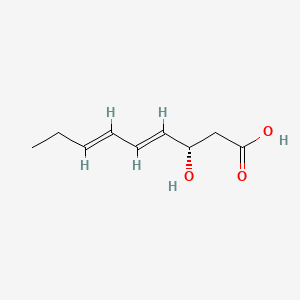
beta-DimorphecolicAcid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Dimorphecolic Acid: is an organic compound belonging to the family of hydroxy fatty acids. It is characterized by the presence of hydroxyl groups and double bonds in its molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Dimorphecolic Acid can be synthesized through a highly stereoselective process. One common method involves the use of a π-allyltricarbonyliron lactone complex to control the formation of all the stereochemical features of the natural product . The synthesis features a diastereoselective reduction of a ketone, followed by a stereoselective decarboxylation .
Industrial Production Methods: Industrial production of Beta-Dimorphecolic Acid typically involves the oxidation of suitable olefins. The process requires precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Beta-Dimorphecolic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups and double bonds in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize Beta-Dimorphecolic Acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products: The major products formed from these reactions include various derivatives of Beta-Dimorphecolic Acid, such as hydroxylated or carboxylated compounds .
Scientific Research Applications
Beta-Dimorphecolic Acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Beta-Dimorphecolic Acid involves its interaction with cell membranes and various molecular targets. The compound exerts its effects by modulating the structure and function of cell membranes, leading to changes in cellular processes . It may also interact with specific proteins and enzymes, influencing their activity and pathways involved in cell signaling .
Comparison with Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a single double bond.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds.
Hydroxyoleic Acid: A hydroxylated derivative of oleic acid.
Uniqueness: Beta-Dimorphecolic Acid is unique due to its specific stereochemistry and the presence of multiple functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it has a combination of hydroxyl groups and conjugated double bonds, making it a versatile molecule for various applications .
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(3S,4E,6E)-3-hydroxynona-4,6-dienoic acid |
InChI |
InChI=1S/C9H14O3/c1-2-3-4-5-6-8(10)7-9(11)12/h3-6,8,10H,2,7H2,1H3,(H,11,12)/b4-3+,6-5+/t8-/m1/s1 |
InChI Key |
DXBPYWYTZPHKMA-IUNRWVRJSA-N |
Isomeric SMILES |
CC/C=C/C=C/[C@H](CC(=O)O)O |
Canonical SMILES |
CCC=CC=CC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


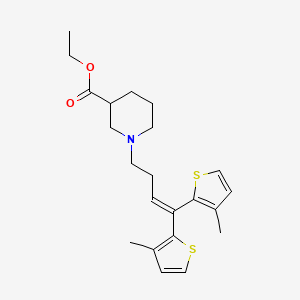
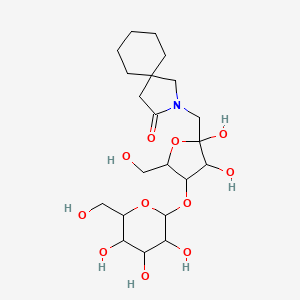
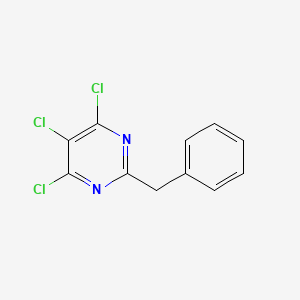
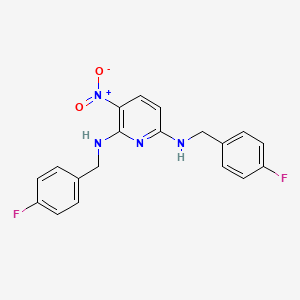
![[(3S,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13848486.png)
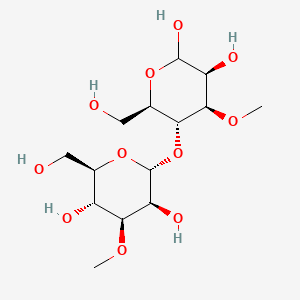
![(2R)-2-acetamido-3-[(Z)-4-hydroxybut-2-enyl]sulfanylpropanoic acid](/img/structure/B13848502.png)
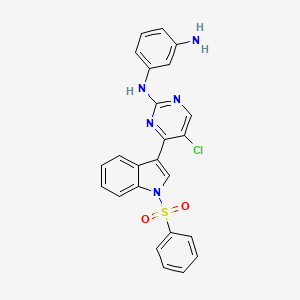
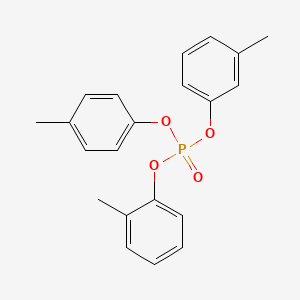

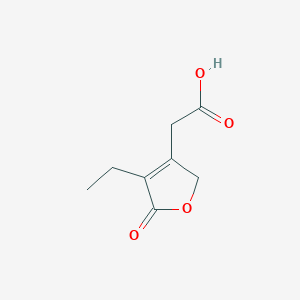
![N-[2-(1H-imidazol-1-yl)ethyl]-2-nitroaniline](/img/structure/B13848537.png)
![3-[3-(difluoromethyl)phenyl]-N-(1-naphthalen-1-ylethyl)propan-1-amine;hydrochloride](/img/structure/B13848542.png)
